molecular formula C11H10FNO B1437908 (4-Fluorophenyl)(2-furylmethyl)amine CAS No. 51305-70-5

(4-Fluorophenyl)(2-furylmethyl)amine

Cat. No. B1437908
CAS RN: 51305-70-5
M. Wt: 191.2 g/mol
InChI Key: ROZOFHGATNCKQS-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. The compound’s IUPAC name can also provide clues about its structure.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity and stability.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, polarity, and reactivity.


Scientific Research Applications

Electrophilic Amination for Fluorine Atom Removal

The electrophilic amination of 4-fluorophenol demonstrates a notable application in organic synthesis, particularly for the complete removal of the fluorine atom. This process, facilitated by the treatment with diazenes under mild conditions, exemplifies a method for introducing amine groups into aromatic systems, highlighting the utility of (4-fluorophenyl)(2-furylmethyl)amine in synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).

Antifungal Agent Development

A key application of (4-fluorophenyl)(2-furylmethyl)amine is in the development of new antifungal agents. Through structure-activity relationship studies, compounds derived from this chemical scaffold have shown remarkable antifungal activity against dermatophytes. This research underlines the potential of (4-fluorophenyl)(2-furylmethyl)amine derivatives in designing effective treatments for fungal infections (Suvire, Sortino, Kouznetsov, Vargas M, Zacchino, Cruz, & Enriz, 2006).

Anion Exchange Polymer Electrolytes

Another significant application is in the creation of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These materials were synthesized via an activated fluorophenyl-amine reaction, showcasing the role of (4-fluorophenyl)(2-furylmethyl)amine in developing polymer electrolytes for fuel cell applications (Kim, Labouriau, Guiver, & Kim, 2011).

Antitumor Properties

The antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which can be related to derivatives of (4-fluorophenyl)(2-furylmethyl)amine, have been explored. These compounds possess selective, potent antitumor activities, underlining the importance of fluoro-substituted phenyl compounds in the development of new cancer therapies (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Synthesis of Cinnamamides

The synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides, facilitated by reactions involving (4-fluorophenyl)(2-furylmethyl)amine, highlights its applicability in organic synthesis, particularly in the generation of compounds with potential biological activities (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).

Safety And Hazards

Material safety data sheets (MSDS) are a good source of information on the hazards associated with a compound, its safe handling procedures, and first aid measures.


Future Directions

This could involve predicting or proposing new reactions that the compound could undergo, new applications for the compound, or ways to improve its synthesis.


For a specific compound like “(4-Fluorophenyl)(2-furylmethyl)amine”, you would need to look up this information in scientific literature or databases. Please consult with a chemical professional or a chemist for detailed analysis.


properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOFHGATNCKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(2-furylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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